molecular formula C25H21FN2O6S B314067 2-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID

2-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID

Cat. No.: B314067
M. Wt: 496.5 g/mol
InChI Key: GYDVITGTHKSDSO-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a thiazolopyrimidine core, a fluorophenyl group, and an ethoxycarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the fluorophenyl group and the ethoxycarbonyl moiety. Common reagents used in these reactions include ethyl chloroformate, 4-fluorobenzaldehyde, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 2-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, such as those with different substituents on the phenyl ring or variations in the ethoxycarbonyl group. Examples include:

  • (3-{(Z)-[6-(methoxycarbonyl)-5-(4-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid
  • (3-{(Z)-[6-(ethoxycarbonyl)-5-(4-bromophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid

Uniqueness

The uniqueness of 2-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID lies in its specific combination of functional groups and the resulting properties. The presence of the fluorophenyl group, in particular, can enhance its biological activity and stability compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H21FN2O6S

Molecular Weight

496.5 g/mol

IUPAC Name

2-[3-[(Z)-[6-ethoxycarbonyl-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C25H21FN2O6S/c1-3-33-24(32)21-14(2)27-25-28(22(21)16-7-9-17(26)10-8-16)23(31)19(35-25)12-15-5-4-6-18(11-15)34-13-20(29)30/h4-12,22H,3,13H2,1-2H3,(H,29,30)/b19-12-

InChI Key

GYDVITGTHKSDSO-UNOMPAQXSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=CC(=CC=C4)OCC(=O)O)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC(=CC=C4)OCC(=O)O)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC(=CC=C4)OCC(=O)O)S2)C

Origin of Product

United States

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